molecular formula C10H10Cl2N2O B13961406 3-Amino-2,5-dichloro-N-cyclopropylbenzamide CAS No. 63887-25-2

3-Amino-2,5-dichloro-N-cyclopropylbenzamide

Cat. No.: B13961406
CAS No.: 63887-25-2
M. Wt: 245.10 g/mol
InChI Key: OWCLEIBTBKZMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,5-dichloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H10Cl2N2O It is characterized by the presence of an amino group, two chlorine atoms, and a cyclopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,5-dichloro-N-cyclopropylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichlorobenzoic acid.

    Amidation: The carboxylic acid group of 2,5-dichlorobenzoic acid is converted to an amide using cyclopropylamine under appropriate reaction conditions.

    Amination: The resulting N-cyclopropyl-2,5-dichlorobenzamide is then subjected to amination to introduce the amino group at the 3-position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,5-dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Amino-2,5-dichloro-N-cyclopropylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-Amino-2,5-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,5-dichlorobenzoic acid
  • 4-Amino-3,5-dichloro-N-cyclopropylbenzamide
  • 2-Amino-4,6-dichlorobenzoic acid

Uniqueness

3-Amino-2,5-dichloro-N-cyclopropylbenzamide is unique due to the presence of both the cyclopropyl group and the amino group on the benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63887-25-2

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

3-amino-2,5-dichloro-N-cyclopropylbenzamide

InChI

InChI=1S/C10H10Cl2N2O/c11-5-3-7(9(12)8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15)

InChI Key

OWCLEIBTBKZMOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C(=CC(=C2)Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.